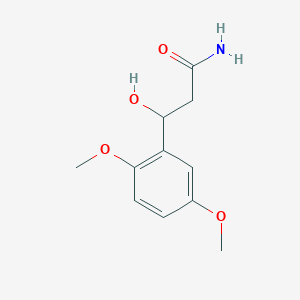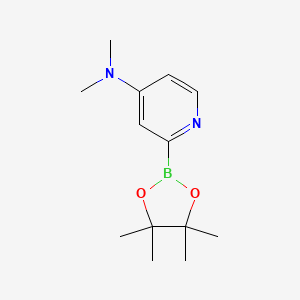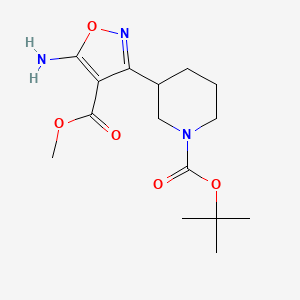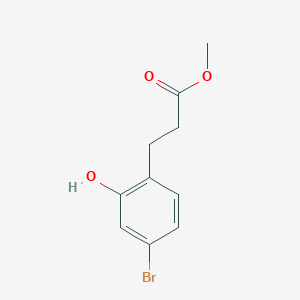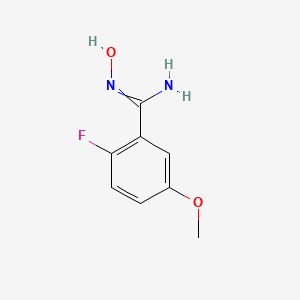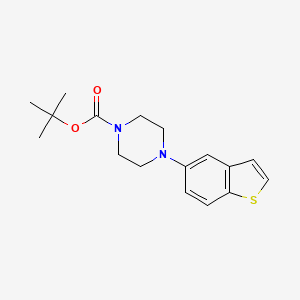
4-Boc-1-(5-benzothienyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Boc-1-(5-benzothienyl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a benzothienyl group. This compound is often used as a building block in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-1-(5-benzothienyl)piperazine typically involves the protection of piperazine with a Boc group followed by the introduction of the benzothienyl group. One common method includes the reaction of piperazine with di-tert-butyl dicarbonate to form Boc-protected piperazine. This intermediate is then reacted with a benzothienyl halide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Boc-1-(5-benzothienyl)piperazine can undergo various chemical reactions, including:
Oxidation: The benzothienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The benzothienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used to remove the Boc group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deprotected piperazine derivatives.
Substitution: Halogenated or nitrated benzothienyl derivatives.
Aplicaciones Científicas De Investigación
4-Boc-1-(5-benzothienyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Boc-1-(5-benzothienyl)piperazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The Boc group provides stability and protection during synthetic processes, while the benzothienyl group can enhance binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-piperazine: Similar in structure but lacks the benzothienyl group.
4-Boc-1-(5-bromo-2-pyridyl)piperazine: Contains a bromopyridyl group instead of a benzothienyl group.
1-Benzyl-4-Boc-piperazine: Features a benzyl group instead of a benzothienyl group.
Uniqueness
4-Boc-1-(5-benzothienyl)piperazine is unique due to the presence of the benzothienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C17H22N2O2S |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(1-benzothiophen-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O2S/c1-17(2,3)21-16(20)19-9-7-18(8-10-19)14-4-5-15-13(12-14)6-11-22-15/h4-6,11-12H,7-10H2,1-3H3 |
Clave InChI |
VSSCNZLTUQZVCX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)SC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



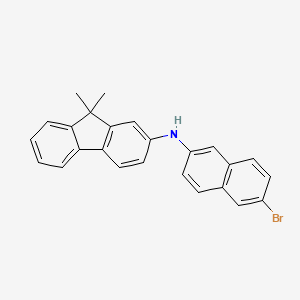

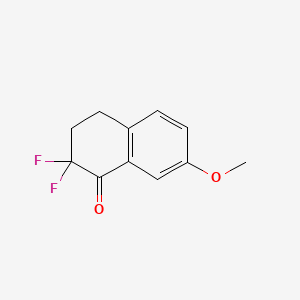
![3'-(Diethylamino)-6'-hydroxy-2-(2-hydroxyethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13694541.png)

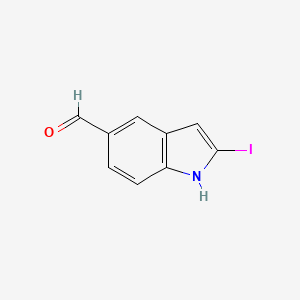
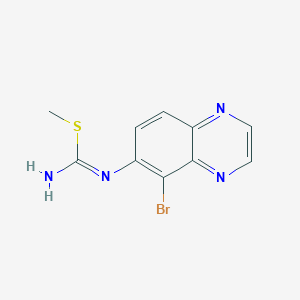
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopentan]-2'-one](/img/structure/B13694578.png)
